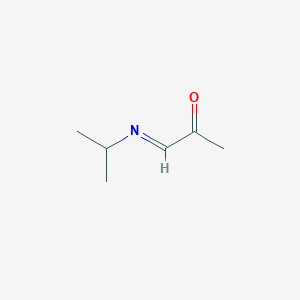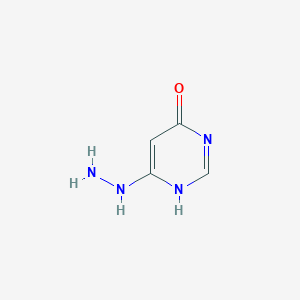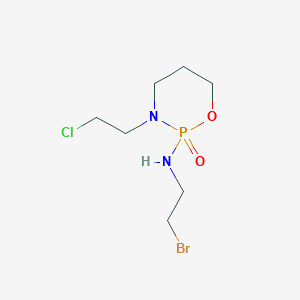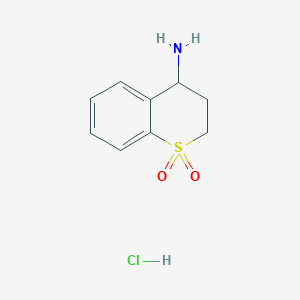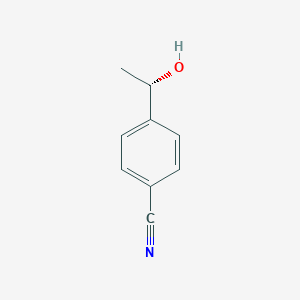
5-Amino-N-acetyltryptamine
Descripción general
Descripción
5-Amino-N-acetyltryptamine is an organic compound with the molecular formula C12H15N3O. It is a derivative of tryptamine, a naturally occurring compound found in plants, fungi, and animals. This compound is structurally related to melatonin and serotonin, both of which play crucial roles in regulating various physiological processes in the body.
Aplicaciones Científicas De Investigación
5-Amino-N-acetyltryptamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including neurotransmission and hormone regulation.
Medicine: Research explores its potential therapeutic applications, particularly in the treatment of neurological disorders and sleep-related conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
Target of Action
5-Amino-N-acetyltryptamine, also known as Melatonin (5-methoxy-N-acetyltryptamine), primarily targets the melatonin receptors MT1 and MT2 . These receptors are G protein-coupled receptors abundantly found in various brain regions . The receptor-mediated actions of melatonin play crucial roles in the functions of the central nervous system .
Mode of Action
This compound interacts with its targets, the melatonin receptors MT1 and MT2, to exert its effects . It acts as a powerful MT1/MT2 partial agonist in the sub-micromolar range . This interaction with the receptors leads to various physiological responses.
Biochemical Pathways
The synthesis of this compound involves several steps . It starts from the amino acid tryptophan, which is first hydroxylated to 5-hydroxytryptophan by tryptophan-5-hydroxylase. This is then decarboxylated to serotonin (5-hydroxytryptamine) by the aromatic amino acid decarboxylase (AADC). The serotonin undergoes acetylation by the arylalkylamine N-acetyltransferase (NAT) which gives N-acetylserotonin, followed by methylation with hydroxy-indole O-methyltransferase to give N-acetyl-5-methoxytryptamine or melatonin .
Pharmacokinetics
The secretion of this compound is influenced by the alternation of day and night and by environmental factors . It is secreted mainly by the pineal gland during the dark cycle in accordance with the 24-h sleep cycle . Once secreted, it enters into the blood circulatory system through which it travels to and acts on different regions of the body to achieve desirable physiological responses .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It plays important physiological roles in sleep, anxiety, pain, and circadian rhythm . It might also be involved in the pathogenesis of a number of neurodegenerative diseases including Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. Its secretion is influenced by the alternation of day and night and by environmental factors . Light inhibits the production whereas darkness stimulates it . This highlights the importance of the environmental context in the action of this compound.
Análisis Bioquímico
Biochemical Properties
It is known that this compound is soluble in DMSO and Methanol .
Temporal Effects in Laboratory Settings
It is known that this compound has a melting point of over 40°C .
Metabolic Pathways
It is known that tryptamine, from which 5-Amino-N-acetyltryptamine is derived, is involved in various metabolic pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-acetyltryptamine typically involves the acetylation of 5-amino-tryptamine. The process begins with the protection of the amino group on the tryptamine molecule, followed by selective acetylation at the desired position. The reaction conditions often include the use of acetic anhydride or acetyl chloride as the acetylating agents, in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-Amino-N-acetyltryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives of this compound.
Comparación Con Compuestos Similares
Melatonin (N-acetyl-5-methoxytryptamine): A hormone involved in regulating sleep-wake cycles.
Serotonin (5-hydroxytryptamine): A neurotransmitter that plays a key role in mood regulation and other physiological functions.
N-Acetylserotonin (5-hydroxy-N-acetyltryptamine): An intermediate in the biosynthesis of melatonin.
Uniqueness: 5-Amino-N-acetyltryptamine is unique due to the presence of an amino group at the 5-position, which distinguishes it from other tryptamine derivatives. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(16)14-5-4-9-7-15-12-3-2-10(13)6-11(9)12/h2-3,6-7,15H,4-5,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBKRHCDWOOOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627804 | |
| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393835-65-9 | |
| Record name | N-[2-(5-Amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[2-(5-amino-1H-indol-3-yl)ethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Chlorobenzoyl)piperidin-1-yl]ethanone](/img/structure/B17023.png)
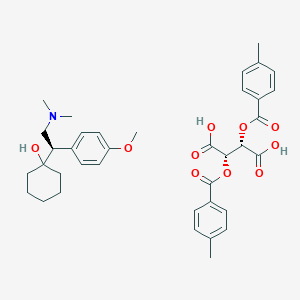

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)


